molecular formula C5H5NO3 B13833886 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid

Katalognummer: B13833886
Molekulargewicht: 131.12 g/mol
InChI-Schlüssel: BNMPIJWVMVNSRD-MZCSYVLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid, also known as 3-Carboxy-5-methylisoxazole-d4 or 5-Methyl-3-isoxazolecarboxylic-d4 Acid, is a deuterated derivative of 5-Methyl-3-isoxazolecarboxylic Acid. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid typically involves the introduction of deuterium atoms into the parent compound, 5-Methyl-3-isoxazolecarboxylic Acid. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly incorporate deuterium atoms into the compound.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and metabolic stability.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique effects compared to its non-deuterated counterpart.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-3-isoxazolecarboxylic Acid: The non-deuterated version of the compound.

    Deuterated Carboxylic Acids: Other deuterated carboxylic acids with similar structures and properties.

Uniqueness

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid is unique due to its deuterium content, which provides increased stability and altered metabolic pathways. This makes it valuable in scientific research and industrial applications.

Eigenschaften

Molekularformel

C5H5NO3

Molekulargewicht

131.12 g/mol

IUPAC-Name

4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)/i1D3,2D

InChI-Schlüssel

BNMPIJWVMVNSRD-MZCSYVLQSA-N

Isomerische SMILES

[2H]C1=C(ON=C1C(=O)O)C([2H])([2H])[2H]

Kanonische SMILES

CC1=CC(=NO1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.